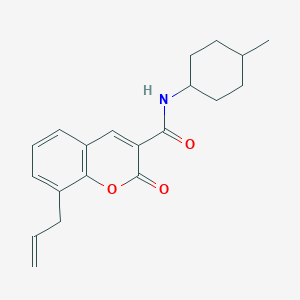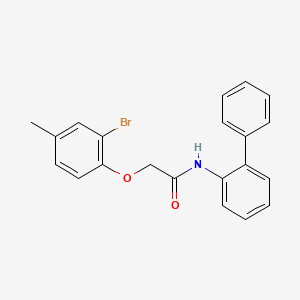
8-allyl-N-(4-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(4-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as AMG 510 and is a selective inhibitor of KRAS G12C, which is a mutated form of the KRAS gene that is commonly found in various types of cancer.
Mecanismo De Acción
The mechanism of action of AMG 510 involves the selective inhibition of the KRAS G12C protein, which is a mutated form of the KRAS gene commonly found in cancer cells. This inhibition leads to the disruption of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
AMG 510 has been shown to have minimal effects on normal cells and tissues, making it a promising candidate for cancer treatment. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMG 510 has several advantages for lab experiments, including its high selectivity for KRAS G12C, minimal effects on normal cells and tissues, and its potential to be used in combination with other cancer treatments. However, the limitations of AMG 510 include its limited availability and high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on AMG 510, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in combination with other cancer treatments, and the exploration of its potential use in the treatment of other types of cancer. Additionally, further studies are needed to fully understand the long-term effects of AMG 510 and its potential side effects.
In conclusion, AMG 510 is a promising compound that has shown potential as a selective inhibitor of KRAS G12C and a potential treatment for various types of cancer. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of AMG 510 involves a multistep process that includes the reaction of 4-methylcyclohexanone with allyl bromide to form 4-allyl-4-methylcyclohexanone. This compound is then subjected to a series of reactions that involve the use of different reagents and catalysts to form the final product, which is AMG 510.
Aplicaciones Científicas De Investigación
AMG 510 has shown promising results in various preclinical studies as a potential treatment for different types of cancer, including lung, colon, and pancreatic cancer. The selective inhibition of KRAS G12C by AMG 510 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-7,12-13,16H,1,5,8-11H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVAWLEDGWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6105124.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
![2-[4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6105170.png)
![ethyl 7-cyclopropyl-3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6105179.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B6105188.png)
![4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B6105195.png)
![7-(2-chloro-3-methylbenzoyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6105206.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6105212.png)
